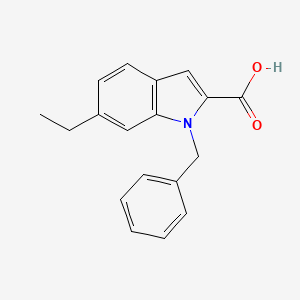

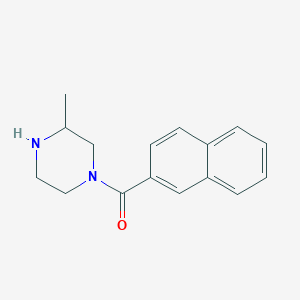

![molecular formula C9H5Br2F2N3 B6362160 3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-43-3](/img/structure/B6362160.png)

3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . This method involves the reaction of dibromo compounds with various arylboronic acids . For instance, 4,5-Dibromo-1H-1,2,3-triazole was synthesized by various routes and reacted with different reagents to give isolable products .Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole” can be represented by the InChI code:1S/C7H4Br2F2S/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 . The molecular weight of the compound is 352.96 g/mol . Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, dibromo compounds can undergo bromine → lithium exchange reactions . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported .Physical And Chemical Properties Analysis

The compound “3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole” is a solid . Its molecular weight is 352.96 g/mol .Wissenschaftliche Forschungsanwendungen

1. Reactions with NH-azoles

The compound 3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole shows diverse reactivity when combined with various NH-azoles. Studies demonstrate the formation of 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles under certain conditions, indicating its potential as a versatile intermediate in organic synthesis (Khaliullin, Klen, Makarova, & Pestrikova, 2014).

2. Synthesis and Characterization

The synthesis of dibromo-triazoles, including the subject compound, is achievable through bromination of 1H-1,2,4-triazole using various brominating agents. These compounds are essential in medicinal chemistry and materials science due to their biological activity and structural versatility. The characterization of these compounds involves various techniques such as NMR, IR, LC-MS, XRD, and elemental analysis, highlighting their complex structure and potential for further modification (Yu, Niu, Wang, Li, & Pang, 2014).

3. Application in Medicinal Chemistry

Dibromo-triazoles, including 3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole, are significant in medicinal chemistry due to their high biological activity. Their derivatives are synthesized and screened for antimicrobial activities, demonstrating the compound's potential as a base for developing new pharmaceuticals (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

4. Bromine → Lithium Exchange Reactions

The compound participates in bromine → lithium exchange reactions, a critical process in organic synthesis. This reaction pathway facilitates the production of various substituted derivatives, showcasing the compound's utility in synthetic organic chemistry (Iddon & Nicholas, 1996).

Eigenschaften

IUPAC Name |

3,5-dibromo-1-[(2,5-difluorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-3-6(12)1-2-7(5)13/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKOTPCOOTVYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN2C(=NC(=N2)Br)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)

![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)

![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)

![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)

![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)